molecular formula C15H17NO3S B2760643 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide CAS No. 1203194-50-6

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2760643
CAS No.: 1203194-50-6
M. Wt: 291.37
InChI Key: AJQUMTLBKIMUMF-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of thiophene, tetrahydropyran, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The furan ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thiophene or furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2S, with a molecular weight of 329.5 g/mol. The compound features a complex structure that includes a thiophene ring, a tetrahydropyran moiety, and a furan carboxamide group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H23NO2S
Molecular Weight329.5 g/mol
CAS Number1203287-51-7

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of the thiophene group is believed to enhance the interaction with bacterial enzymes, thereby improving efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives demonstrated IC50 values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, indicating potent inhibitory effects . This suggests that this compound may similarly affect these targets.

Cytotoxicity and Selectivity

In assessing the safety profile of this compound, studies involving human cell lines such as HepG2 have shown low cytotoxicity, indicating a favorable therapeutic index . The selectivity towards bacterial isoforms over human enzymes further supports its potential as an antimicrobial agent without significant off-target effects.

The proposed mechanism of action involves the binding of the compound to specific bacterial enzymes, disrupting their function. The thiophene and tetrahydropyran components likely facilitate hydrophobic interactions with enzyme active sites, enhancing binding affinity and specificity.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of thiophene-containing compounds for their antibacterial activity against clinical isolates of Staphylococcus aureus. Results indicated that modifications in the tetrahydropyran ring significantly influenced potency, with some derivatives achieving MICs below 1 μg/mL.
  • Topoisomerase Inhibition : Another investigation focused on the inhibition of topoisomerase IV by related compounds. It was found that certain structural features were critical for the observed enzymatic inhibition, suggesting that similar modifications could enhance the activity of this compound .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(12-3-1-7-19-12)16-11-15(5-8-18-9-6-15)13-4-2-10-20-13/h1-4,7,10H,5-6,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUMTLBKIMUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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